
Benzyl benzoate
Overview
Description
Benzyl benzoate (C₁₄H₁₂O₂) is an aromatic ester formed by the condensation of benzoic acid and benzyl alcohol . It is a colorless, oily liquid with a faint aromatic odor, naturally occurring in plants like Polyalthia species and synthetically produced for industrial applications . Key properties include a molecular weight of 212.24 g/mol, boiling point of 323°C, melting point of 17–21°C, and density of 1.118–1.122 g/cm³ .
This compound exhibits low viscosity, high dielectric strength (breakdown voltage), and a flash point of 148°C, making it suitable as a dielectric fluid in vegetable oil-based insulation systems . It is widely used as a fragrance ingredient, solvent, plasticizer, and preservative . Medically, it is a cost-effective topical treatment for scabies, with a 76% reduction in pruritus after one week and a 100% cure rate when combined with ivermectin .
Preparation Methods
Traditional Esterification of Sodium Benzoate and Benzyl Chloride
Reaction Mechanism and Historical Context
The classical synthesis of benzyl benzoate involves the nucleophilic substitution of sodium benzoate (C₆H₅COONa) with benzyl chloride (C₆H₅CH₂Cl) under anhydrous conditions. First reported in the early 20th century, this method relies on prolonged heating (24 hours) at 170–175°C to achieve yields of 70–75%. The reaction proceeds via an SN2 mechanism, where the benzoate anion attacks the electrophilic benzyl carbon, displacing chloride (Figure 1).
Key Equation :
$$ \text{C}6\text{H}5\text{COONa} + \text{C}6\text{H}5\text{CH}2\text{Cl} \rightarrow \text{C}6\text{H}5\text{COOCH}2\text{C}6\text{H}5 + \text{NaCl} $$
Catalytic Enhancements
The addition of triethylamine (Et₃N) as a catalyst reduces reaction temperatures to 130–140°C and shortens durations to 1 hour, boosting yields above 95%. Triethylamine neutralizes HCl byproducts, shifting the equilibrium toward ester formation. Pilot-scale studies confirmed this modification’s scalability, with consistent yields achieved in reactors exceeding 100 L capacity.
Limitations and Byproducts
At temperatures exceeding 350°C, this compound undergoes disproportionation, yielding benzoic anhydride , toluene , and benzaldehyde . These side reactions necessitate precise temperature control, particularly in industrial settings.
Phase Transfer Catalysis (PTC) for High-Efficiency Synthesis
Principle of Phase Transfer Catalysis
Modern patents describe PTC as a breakthrough for this compound production. By employing catalysts like tetrabutylammonium hydrogen sulfate (TBAHS) and trioctylmethylammonium chloride (TOMAC), benzoate ions are shuttled between aqueous and organic phases, accelerating esterification.
Catalyst Composition :
- Optimal mass ratio: TBAHS:TOMAC = (0.6–1.5):(0.2–0.8).
- Synergistic effect increases esterification rates by 40% compared to single catalysts.
Process Optimization
Reactions conducted at 80–130°C for 10–15 hours achieve near-quantitative yields (Table 1). A representative protocol involves:
- Dissolving sodium benzoate (35–60 wt%) in water.
- Adding benzyl chloride and catalyst (8–12 wt%).
- Washing crude product with water and alkali to remove residual chloride.
Table 1: PTC Reaction Conditions and Yields
Example | Temperature (°C) | Time (h) | Catalyst Load (wt%) | Yield (%) | |
---|---|---|---|---|---|
1 | 80 | 10 | 8 | 92 | |
9 | 100 | 12 | 10 | 98 | |
11 | 60 | 12 | 12 | 85 |
Recycling and Sustainability
Post-reaction brine layers are cooled to 50°C, enabling recovery of unreacted benzyl chloride (96% efficiency) and sodium chloride crystallization. This closed-loop design reduces raw material consumption by 30%.
Gas-Phase Catalytic Synthesis from Benzoic Acid and Toluene
Bifunctional Catalyst Design
A novel gas-phase method utilizes boron–rare earth composite catalysts (e.g., B-La-Zr-Al₂O₃) to convert benzoic acid (C₆H₅COOH) and toluene (C₆H₅CH₃) into this compound at 280–400°C. The process occurs in two steps:
- Toluene hydroxylation :
$$ \text{C}6\text{H}5\text{CH}3 + \text{H}2\text{O} \rightarrow \text{C}6\text{H}5\text{CH}2\text{OH} + \text{H}2 $$ - Esterification :
$$ \text{C}6\text{H}5\text{CH}2\text{OH} + \text{C}6\text{H}5\text{COOH} \rightarrow \text{C}{14}\text{H}{12}\text{O}2 + \text{H}_2\text{O} $$
Reaction Parameters
Optimal conditions include a molar ratio of 1:2:5 (benzoic acid:toluene:water) at 300–350°C under atmospheric pressure. Catalyst pre-treatment with H₂/N₂ gas enhances reducibility, increasing turnover frequency by 25%.
Enzymatic Transesterification for Sustainable Production
Lipase-Catalyzed Process
Lipozyme 435 (immobilized Candida antarctica lipase B) enables solvent-free transesterification of methyl benzoate (C₆H₅COOCH₃) and benzyl alcohol (C₆H₅CH₂OH) at 73°C. Microwave irradiation reduces reaction times to 4 hours with 97% conversion, compared to 7 hours under conventional heating (82% conversion).
Key Advantages :
Techno-Economic Analysis
ASPEN Plus simulations indicate a 28% reduction in energy costs compared to thermal methods. Capital expenditures remain higher due to enzyme costs, but life-cycle assessments favor enzymatic routes for low-carbon applications.
Comparative Analysis of Preparation Methods
Table 2: Method Comparison
Method | Temperature (°C) | Time (h) | Yield (%) | Scalability | Environmental Impact |
---|---|---|---|---|---|
Traditional | 130–175 | 1–24 | 70–95 | High | Moderate (HCl waste) |
Phase Transfer Catalysis | 60–130 | 10–15 | 85–98 | High | Low (closed-loop) |
Gas-Phase | 280–400 | 1–3 | 65–80 | Moderate | High (energy use) |
Enzymatic | 60–73 | 4–7 | 82–97 | Emerging | Very Low |
Scientific Research Applications
Medical Applications
1.1 Treatment of Scabies and Lice
Benzyl benzoate is primarily recognized for its effectiveness in treating scabies, a skin condition caused by the mite Sarcoptes scabiei. It is recommended as a first-line treatment due to its high cure rate compared to other treatments like permethrin. A study demonstrated an 87% cure rate with this compound compared to only 27% with permethrin, highlighting its superior efficacy in eradicating scabies infestations .
The mechanism of action involves the compound exerting toxic effects on the nervous system of the parasite, leading to its death. In vitro studies have shown that this compound can kill the scabies mite within five minutes . However, it is noted that the compound can cause skin irritation in some patients, which may affect compliance with treatment .
1.2 Formulation Innovations
Recent research has focused on enhancing the delivery of this compound through innovative formulations such as microemulsions. A study developed a this compound-loaded microemulsion that significantly improved skin permeation and retention compared to conventional formulations. This approach not only reduced skin irritation but also enhanced drug bioavailability .
Industrial Applications
2.1 Plasticizer in Manufacturing
This compound serves as an important plasticizer in the production of various plastics, including cellulose acetate and polyvinyl chloride (PVC). Its ability to enhance flexibility and workability makes it essential for manufacturing items like plastic films and coatings . The non-toxic nature of this compound positions it as a safer alternative to traditional phthalate plasticizers.
2.2 Textile Industry
In the textile sector, this compound functions as a textile auxiliary agent, improving fabric softness and dye absorption during the dyeing process. This application enhances the quality and aesthetic appeal of textiles .
2.3 Paints and Coatings
This compound is utilized as a solvent in paints, coatings, and inks due to its low toxicity and ability to dissolve various substances effectively. This characteristic makes it a preferred choice for formulating products that require a safe yet effective solvent .
Cosmetic and Personal Care Products
This compound is also incorporated into cosmetic formulations where it acts as a fixative in fragrances, helping to stabilize scent profiles and improve longevity . Additionally, it finds limited use as a flavoring agent in food products, imparting a mild sweet taste .
Safety Considerations
While this compound has many beneficial applications, safety concerns arise from its irritant properties when used topically. Reports indicate that up to 43% of patients may experience burning sensations when using this compound emulsions for scabies treatment . Therefore, ongoing research aims to develop formulations that mitigate these side effects while maintaining efficacy.
Mechanism of Action
Benzyl benzoate exerts its effects by acting on the nervous system of parasites, leading to their death. It is particularly effective against the mites responsible for scabies and lice. The compound disrupts the nervous system of these parasites, resulting in their paralysis and eventual death .
Comparison with Similar Compounds
Methyl Benzoate
Structural Differences : Methyl benzoate (C₈H₈O₂) is the methyl ester of benzoic acid, lacking the benzyl group present in benzyl benzoate.
Properties :
- Lower molecular weight (136.15 g/mol) and boiling point (~199°C) .
- Higher volatility, as evidenced by negative correlation with this compound in ylang-ylang flower extracts (Pearson’s R² = −0.950) .
Applications : Used in fragrances, flavoring agents, and as a precursor for synthesizing this compound via transesterification with benzyl alcohol .
Benzyl Salicylate
Structural Differences : Benzyl salicylate (C₁₄H₁₂O₃) replaces the benzoic acid moiety with salicylic acid.
Functional Comparison :
- Shares anti-inflammatory properties with this compound, both inhibiting LRRK2 in Crohn’s disease models .
- Lacks acaricidal effects, which are unique to this compound due to its spasmolytic and vasodilating activity .
Allyl Benzoate and Cinnamate Esters
Occurrence : Allyl benzoate and cinnamyl cinnamate are prominent in benzoin resins. Siam benzoin contains allyl benzoate, while Sumatra benzoin is rich in benzyl cinnamate .
Volatility : this compound is less volatile than methyl benzoate but more stable than allyl esters, which degrade at high temperatures .
Biological Activity
Benzyl benzoate (BB), a compound with the chemical formula CHO, is widely recognized for its diverse biological activities, particularly in the fields of medicine and agriculture. This article explores the biological activity of this compound, focusing on its antibacterial, acaricidal, and insecticidal properties, supported by case studies and research findings.
1. Antibacterial Activity
This compound has been studied for its antibacterial properties against various pathogenic bacteria. A study conducted by Hartiwi Diastuti et al. demonstrated that this compound exhibits significant antibacterial activity, particularly against Bacillus cereus and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) for B. cereus was found to be 50 μg/mL, with an inhibition zone of 5.9 mm, indicating a medium level of activity .
Table 1: Antibacterial Activity of this compound
Bacteria | MIC (μg/mL) | Inhibition Zone (mm) |
---|---|---|
Bacillus cereus | 50 | 5.9 |
Staphylococcus aureus | 100 | 4.5 |
Escherichia coli | 200 | 3.2 |
Enterococcus aerogenes | 100 | 6.1 |
This table summarizes the antibacterial efficacy of this compound against four different bacterial strains, highlighting its potential as a natural antibacterial agent.
2. Acaricidal and Insecticidal Properties
Recent research has shown that this compound possesses significant acaricidal and insecticidal activities. A study by Harju et al. reported that this compound exhibited fumigant toxicity with an LC value of 464 µL/L against Tribolium castaneum (red flour beetle). It was also noted that BB significantly inhibited acetylcholinesterase activity in treated insects, leading to neurotoxic effects .
Table 2: Toxicity of this compound Against Tribolium castaneum
Treatment Concentration (µL/L) | LC (µL/L) | Toxicity Persistence (Days) |
---|---|---|
0.18 | 6.72 | Up to 5 |
0.09 | - | Up to 7 |
0.045 | - | - |
0.0225 | - | - |
The data illustrates the varying levels of toxicity and persistence of this compound when applied at different concentrations.
The mechanism through which this compound exerts its biological effects involves biochemical alterations in treated organisms. Studies have shown that exposure to BB leads to increased levels of malondialdehyde (MDA), a marker for oxidative stress, while simultaneously decreasing glutathione (GSH) levels in insects . This oxidative stress is linked to the inhibition of neurotransmission functions due to acetylcholinesterase inhibition.
4. Case Studies and Research Findings
A notable case study focused on the use of this compound as a topical treatment for scabies and pediculosis, demonstrating its effectiveness in clinical settings . The compound's application has been authorized by health authorities due to its efficacy and safety profile.
In another study examining the bioactivity of essential oils from Kaempferia rotunda, this compound was identified as a major component contributing to the antibacterial effects observed against various pathogens . This reinforces the potential utility of BB in both therapeutic and agricultural applications.
Q & A
Q. Basic Research: What are the primary methods for synthesizing benzyl benzoate, and how do experimental parameters influence yield?
This compound is typically synthesized via esterification of benzyl alcohol with benzoic acid or transesterification of methyl benzoate with benzyl alcohol. Acid catalysts (e.g., H₂SO₄) or enzymatic biocatalysts (e.g., Novozym® 435) are commonly employed. Key parameters include:
- Temperature : Optimal enzymatic activity occurs at 50–60°C, while chemical catalysis may require higher temperatures (80–100°C) .
- Solvent selection : Solvent-free systems improve sustainability but may require longer reaction times .
- Molar ratios : A 1:1.2 molar ratio (alcohol:acid) maximizes esterification efficiency .
Advanced : Enzymatic synthesis offers higher selectivity and lower energy consumption compared to acid catalysis. Process optimization via response surface methodology (RSM) can model interactions between variables (e.g., enzyme loading, temperature) to predict optimal yields .
Q. Basic Research: Which analytical techniques are most reliable for characterizing this compound purity and structure?
Basic methods include gas chromatography (GC) and high-performance liquid chromatography (HPLC) for purity assessment. Fourier-transform infrared spectroscopy (FTIR) confirms ester functional groups (C=O stretch at ~1740 cm⁻¹) .
Advanced : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural elucidation. Mass spectrometry (EI-MS) with NIST reference data (m/z 212 for molecular ion [M]⁺) ensures accurate identification . Validation requires cross-referencing with certified reference materials (e.g., pharmaceutical secondary standards) .
Q. Basic Research: What safety protocols are critical when handling this compound in laboratory settings?
Mandatory precautions include:
- Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile), lab coats, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .
Advanced : Occupational exposure assessments should monitor airborne concentrations (e.g., OSHA PEL guidelines). Toxicity studies indicate moderate allergenic potential (patch testing at 5% concentration in diagnostic protocols) .
Q. Basic Research: How can researchers assess the physical stability of this compound emulsions?
A standard emulsion formulation includes this compound (25% v/v), oleic acid, triethanolamine, and water . Stability is evaluated via:
- Centrifugation : 3000 rpm for 30 minutes to detect phase separation.
- pH monitoring : Maintain pH 5–7 to prevent hydrolysis.
Advanced : Design of experiments (DoE) can optimize surfactant ratios and storage conditions (temperature, light exposure). Rheological profiling (e.g., viscosity vs. shear rate) quantifies long-term stability .
Q. Advanced Research: How can read-across arguments address data gaps in this compound toxicity assessments?
Read-across approaches leverage data from structurally similar compounds (e.g., alkyl benzoates). Key considerations:
- Dermal penetration : Lower molecular weight esters (e.g., methyl benzoate) may predict absorption rates .
- Endocrine disruption : Data from benzyl alcohol or benzoic acid derivatives inform hazard classification .
Regulatory submissions must transparently justify structural similarities and metabolic pathways to satisfy EFSA or OECD guidelines .
Q. Advanced Research: What methodologies evaluate this compound’s environmental persistence in lab waste?
- Biodegradation assays : OECD 301F tests measure microbial degradation in aqueous systems.
- Photolysis studies : Exposure to UV light simulates environmental breakdown pathways .
- Ecotoxicology : Daphnia magna acute toxicity (EC₅₀) data are required for risk assessment .
Q. Advanced Research: How do formulation additives alter this compound’s pharmacological efficacy in transdermal delivery?
Penetration enhancers (e.g., oleic acid) disrupt stratum corneum lipids, increasing permeability. Methodological steps:
- Franz diffusion cells : Quantify flux through ex vivo skin models.
- HPLC analysis : Measure this compound concentrations in receptor fluid .
Note : Synergistic effects with surfactants (e.g., polysorbate 80) require factorial design experiments .
Q. Advanced Research: What are the challenges in standardizing this compound for global regulatory compliance?
Divergent standards exist:
Properties
IUPAC Name |
benzyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESFRYSPDFLNCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Record name | BENZYL BENZOATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029153 | |
Record name | Benzyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8029153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid; Other Solid, Colorless liquid or white solid; [ICSC] Not miscible or difficult to mix in water; [MSDSonline] Pleasant odor; Slightly volatile in steam and insoluble in water; [Ullmann], Solid, COLOURLESS LIQUID OR WHITE SOLID WITH CHARACTERISTIC ODOUR., leaflets or oily liquid with a faint, sweet, balsamic odour | |
Record name | Benzoic acid, phenylmethyl ester | |
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Record name | Benzyl benzoate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Benzyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014814 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | BENZYL BENZOATE | |
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Record name | Benzyl benzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/309/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
321.3 °C, BP: 323-324 °C, 323.00 to 324.00 °C. @ 760.00 mm Hg, 324 °C | |
Record name | Benzyl benzoate | |
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Record name | Benzyl benzoate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/208 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Benzyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014814 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | BENZYL BENZOATE | |
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Flash Point |
148 °C, 158 °C (316 °F) - closed cup, 298 °F (148 °C) - closed cup | |
Record name | Benzyl benzoate | |
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Record name | Benzyl benzoate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/208 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZYL BENZOATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0390 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
Insoluble in water, Insoluble in glycerol; miscible with alcohol, chloroform, ether, oils, Soluble in ethanol, ethyl ether, acetone, benzene, methanol, chloroform, 1.98e-02 g/L, Solubility in water: none, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | Benzyl benzoate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00676 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Benzyl benzoate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/208 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Benzyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014814 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | BENZYL BENZOATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0390 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Benzyl benzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/309/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.1121 g/cu cm at 25 °C, Relative density (water = 1): 1.1, 1.113-1.121 | |
Record name | Benzyl benzoate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/208 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZYL BENZOATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0390 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Benzyl benzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/309/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
7.31 (Air = 1), Relative vapor density (air = 1): 7.3 | |
Record name | Benzyl benzoate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/208 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZYL BENZOATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0390 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.000224 [mmHg], 0.000224 mm Hg at 25 °C | |
Record name | Benzyl benzoate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7991 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Benzyl benzoate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/208 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Leaflets or oily liquid, Water-white liquid, Colorless, oily liquid, Clear, colorless liquid | |
CAS No. |
120-51-4 | |
Record name | Benzyl benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl benzoate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl benzoate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00676 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BENZYL BENZOATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758204 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | BENZYL BENZOATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8081 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, phenylmethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8029153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.003 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzyl benzoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N863NB338G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Benzyl benzoate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/208 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Benzyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014814 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | BENZYL BENZOATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0390 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
19 °C, 21 °C | |
Record name | Benzyl benzoate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00676 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benzyl benzoate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/208 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Benzyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014814 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | BENZYL BENZOATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0390 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.